1-(4-Methoxyphenyl)-2-phenylethanol
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Overview
Description
1-(4-Methoxyphenyl)-2-phenylethanol is an organic compound with the molecular formula C15H16O2 It is a secondary alcohol characterized by a methoxy group attached to a benzene ring and a phenyl group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-2-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a biocatalyst such as Lactobacillus senmaizuke . The reaction conditions for this biocatalytic reduction include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of chemical catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzophenone, while reduction may produce this compound derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylethanol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but has a different core structure.
4-Methoxyamphetamine: Although structurally different, it contains the methoxyphenyl group and exhibits distinct pharmacological properties.
Uniqueness
1-(4-Methoxyphenyl)-2-phenylethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance.
Properties
CAS No. |
5422-47-9 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanol |
InChI |
InChI=1S/C15H16O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |
InChI Key |
LZGPSZXEKATVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)O |
Origin of Product |
United States |
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